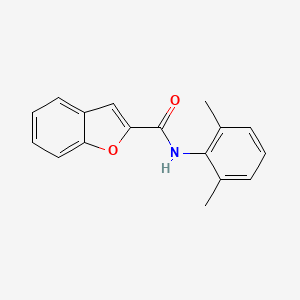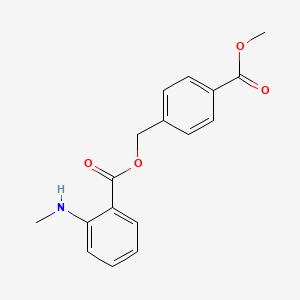cyanamide](/img/structure/B5865161.png)
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl](4-methoxybenzyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl](4-methoxybenzyl)cyanamide is a chemical compound that belongs to the class of triazine-based compounds. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl](4-methoxybenzyl)cyanamide is not fully understood. However, it has been proposed that the compound acts as a metal ion chelator and forms stable complexes with metal ions such as copper and zinc. The fluorescent properties of the compound are thought to arise from the formation of these complexes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. However, its effects on biochemical and physiological processes are not well characterized. Further research is needed to determine its potential toxicity and biological activity.
Advantages and Limitations for Lab Experiments
The advantages of using [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl](4-methoxybenzyl)cyanamide in lab experiments include its high yield synthesis, stability, and fluorescence properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and biological activity.
Future Directions
There are several future directions for the research and development of [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl](4-methoxybenzyl)cyanamide, including:
1. Drug discovery: Further research is needed to determine the potential of the compound as a drug candidate for the treatment of cancer and other diseases.
2. Biological imaging: The compound has potential as a fluorescent probe for imaging biological processes in vivo.
3. Polymer synthesis: The synthesis of triazine-based polymers using this compound as a monomer could lead to the development of new materials with unique electronic and optical properties.
4. Metal ion sensing: The compound could be further developed as a metal ion sensor for the detection of environmental pollutants and heavy metals.
Conclusion:
In conclusion, this compound is a unique compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in the future.
Synthesis Methods
The synthesis of [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl](4-methoxybenzyl)cyanamide involves the reaction of 4-methoxybenzylcyanamide with 2,4,6-tris(dimethylamino)-1,3,5-triazine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a proton source such as hydrochloric acid. The yield of the synthesis is high, and the product is relatively stable.
Scientific Research Applications
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl](4-methoxybenzyl)cyanamide has been used in various scientific research applications, including:
1. Fluorescent labeling: The compound has been used as a fluorescent probe for the detection of metal ions and amino acids in biological samples.
2. Drug discovery: this compound has been screened for its potential as a drug candidate for the treatment of cancer and other diseases.
3. Polymer synthesis: The compound has been used as a monomer for the synthesis of triazine-based polymers with potential applications in electronic and optical devices.
properties
IUPAC Name |
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-[(4-methoxyphenyl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-21(2)14-18-15(22(3)4)20-16(19-14)23(11-17)10-12-6-8-13(24-5)9-7-12/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSQPCAFYHEENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(CC2=CC=C(C=C2)OC)C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5865095.png)
![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)
![4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B5865123.png)
![N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide](/img/structure/B5865127.png)




![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5865169.png)

![4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5865183.png)
![5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5865187.png)

![5,5-dimethyl-3-{2-[(4-methylphenyl)thio]ethyl}-2,4-imidazolidinedione](/img/structure/B5865195.png)